molecular formula C15H10INO5 B3613954 2-(3-nitrophenyl)-2-oxoethyl 2-iodobenzoate

2-(3-nitrophenyl)-2-oxoethyl 2-iodobenzoate

Cat. No.: B3613954
M. Wt: 411.15 g/mol
InChI Key: RMOYRZXIWRUQHR-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 2-iodobenzoate is an organic compound that features both nitro and iodo functional groups. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the nitro group can make it a useful intermediate in various chemical reactions, while the iodo group can facilitate further functionalization through substitution reactions.

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO5/c16-13-7-2-1-6-12(13)15(19)22-9-14(18)10-4-3-5-11(8-10)17(20)21/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOYRZXIWRUQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-iodobenzoate typically involves the esterification of 2-iodobenzoic acid with 2-(3-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane.

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

2-(3-Nitrophenyl)-2-oxoethyl 2-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and amines.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or hydroxylamine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 2-(3-aminophenyl)-2-oxoethyl 2-iodobenzoate.

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 2-iodobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. The nitro and iodo groups provide versatile sites for further functionalization.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a precursor for drugs that require nitro or iodo functionalities.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties due to the presence of the nitro group.

    Biological Studies: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-iodobenzoate depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate, undergoing various reactions to form more complex molecules. In medicinal chemistry, the nitro group can participate in redox reactions, while the iodo group can facilitate binding to specific molecular targets through halogen bonding.

Comparison with Similar Compounds

Similar compounds to 2-(3-nitrophenyl)-2-oxoethyl 2-iodobenzoate include:

    2-(3-Nitrophenyl)-2-oxoethyl 2-bromobenzoate: Similar structure but with a bromine atom instead of iodine. It may have different reactivity and applications due to the different halogen.

    2-(3-Nitrophenyl)-2-oxoethyl 2-chlorobenzoate: Contains a chlorine atom instead of iodine, which can affect its chemical properties and reactivity.

    2-(3-Aminophenyl)-2-oxoethyl 2-iodobenzoate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-nitrophenyl)-2-oxoethyl 2-iodobenzoate

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